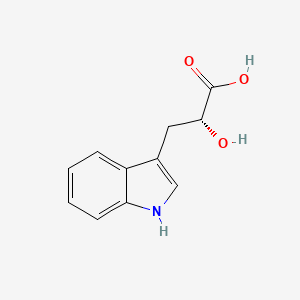![molecular formula C26H26N6O3 B1206431 6-ethoxy-3-[[2-furanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1206431.png)
6-ethoxy-3-[[2-furanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethoxy-3-[[2-furanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one is a member of quinolines.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Compounds similar to 6-ethoxy-3-[[2-furanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one have demonstrated significant antimicrobial and antifungal activities. For example, certain quinoline derivatives have shown good antibacterial and antifungal activity compared to standard antibiotics, indicating their potential as therapeutic agents in treating infections (Rajanarendar et al., 2010). Another study reported similar findings, with quinoline derivatives exhibiting notable antimicrobial properties (Holla et al., 2006).
Anti-Breast Cancer Activities
Substituted quinolines have been identified as promising anti-breast cancer agents. A study demonstrated that certain quinolines synthesized from 4-acetamidoanisole exhibited significant inhibitory effects on breast cancer cell viability, underscoring their potential in cancer treatment (Shi et al., 2008).
Synthesis for Pharmaceutical Compounds
Quinoline derivatives are important intermediates in the synthesis of pharmaceutically active compounds. A study highlighted a synthesis method suitable for large-scale manufacturing of specific quinoline derivatives, which could be pivotal in the development of new medications (Bänziger et al., 2000).
Antioxidant Properties
Compounds sharing a structural similarity with 6-ethoxy-3-[[2-furanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one have been shown to exhibit antioxidant properties. A study found that certain quinoline derivatives effectively quenched radicals and inhibited DNA oxidation, suggesting their use as antioxidants (Xi & Liu, 2015).
Anti-Inflammatory and Analgesic Activity
Some quinoline derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies indicate the potential therapeutic use of these compounds in managing pain and inflammation (Rajanarendar et al., 2012).
Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase
A novel series of 3-quinoline carboxamides has been discovered as selective inhibitors of ATM kinase, which play a role in DNA damage response. These inhibitors hold potential for therapeutic applications in diseases involving ATM kinase dysregulation (Degorce et al., 2016).
Fluorescence Quenching in Liquid Stage
Quinoline derivatives have been studied for their interaction with silver nanoparticles and anionic surfactants in liquid stage, demonstrating their potential application in chemical sensing and analysis (Khan & Asiri, 2016).
Propiedades
Nombre del producto |
6-ethoxy-3-[[2-furanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one |
|---|---|
Fórmula molecular |
C26H26N6O3 |
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
3-[[(1-benzyltetrazol-5-yl)methyl-(furan-2-ylmethyl)amino]methyl]-6-ethoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C26H26N6O3/c1-2-34-22-10-11-24-20(14-22)13-21(26(33)27-24)16-31(17-23-9-6-12-35-23)18-25-28-29-30-32(25)15-19-7-4-3-5-8-19/h3-14H,2,15-18H2,1H3,(H,27,33) |
Clave InChI |
XGZTTXGMRAOTBG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC3=CC=CO3)CC4=NN=NN4CC5=CC=CC=C5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



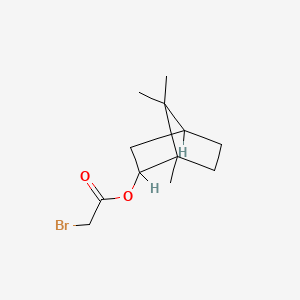
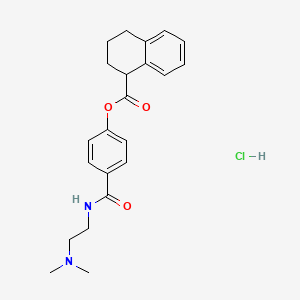
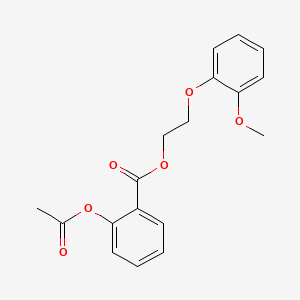
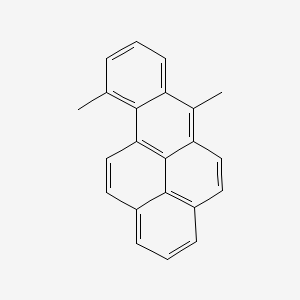
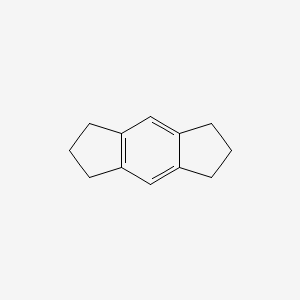
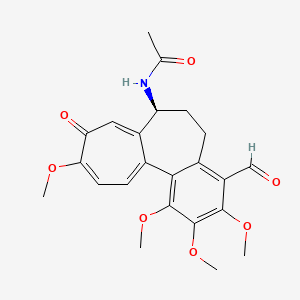
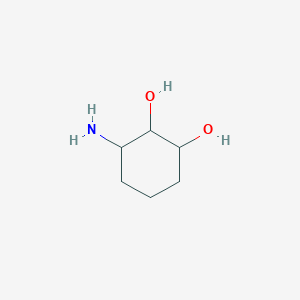
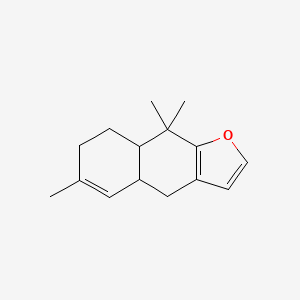
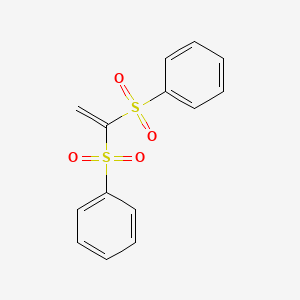
![17-[1-[2-(Dimethylamino)ethylamino]ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1206363.png)
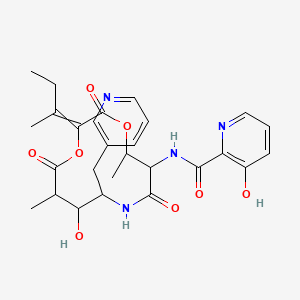
![2,6-Dimethyl-4-(1-phenyl-4-pyrazolyl)furo[2,3-d]pyrimidine](/img/structure/B1206368.png)
![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)pentanamide](/img/structure/B1206370.png)
